5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
Description
Chemical Structure and Properties 5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS: 2090174-33-5) is a pyridazinone derivative with the molecular formula C₁₀H₈BrN₃O and a molecular weight of 266.09 g/mol . The compound features a pyridazinone core substituted with a bromine atom at position 5 and a pyridin-2-ylmethyl group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research .
For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are prepared by reacting the parent pyridazinone with halides in the presence of potassium carbonate in acetone .
Properties
IUPAC Name |
5-bromo-2-(pyridin-2-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-5-10(15)14(13-6-8)7-9-3-1-2-4-12-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKKPSIEXQGDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one typically involves the reaction of 5-bromo-3(2H)-pyridazinone with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridazinone core can be subjected to oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridazinones, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key pyridazinone derivatives and their structural/functional differences:
Reactivity and Functionalization Potential
- Cross-Coupling Reactions: The bromine atom at position 5 in the target compound enables participation in palladium-catalyzed reactions. However, unprotected NH groups in pyridazinones (e.g., 5-bromo-6-phenyl-3(2H)-pyridazinone) exhibit low reactivity in Sonogashira couplings (<10% yield), likely due to NH acidity . In contrast, the pyridin-2-ylmethyl group at position 2 in the target compound may act as a protective group, improving coupling efficiency by reducing deprotonation side reactions .
Alkylation and Substitution :
Substituents at position 2 significantly influence reactivity. For instance, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives undergo smooth alkylation with halides in acetone/K₂CO₃, yielding 2-substituted analogs in high purity . The steric bulk of the pyridin-2-ylmethyl group in the target compound may slow alkylation kinetics compared to smaller substituents (e.g., methyl or methoxymethyl) .
Physicochemical Properties
Melting Points and Solubility :
Bromine and aromatic substituents generally increase melting points. For example, 5-bromo-2-hydroxy-4-methylpyridine has a melting point of 198–202°C , while the target compound’s melting point is unreported. The pyridin-2-ylmethyl group may improve solubility in polar solvents compared to purely aromatic analogs.Molecular Weight and Drug-Likeness : The target compound (MW 266.09) falls within the acceptable range for drug-like molecules (<500 Da), unlike higher-weight derivatives such as 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one (MW 285.52) .
Biological Activity
5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a pyridine ring, and a pyridazinone core. The presence of the bromine atom is significant as it can influence both the chemical reactivity and biological interactions of the compound.
The biological activity of 5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances binding affinity through halogen bonding, which may lead to modulation of various biological pathways.
Biological Activity Overview
Research indicates that 5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exhibits several notable biological activities:
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study evaluating the anticancer activity of related compounds, it was found that derivatives similar to 5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exhibited significant cytotoxicity against Jurkat cells (IC50 = 4.64 ± 0.08 µM). The mechanism involved cell cycle arrest in the sub-G1 phase, indicating apoptosis as a potential pathway for cell death .
Comparison with Similar Compounds
5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can be compared with other halogenated pyridazine derivatives:
| Compound | Key Difference | Biological Activity |
|---|---|---|
| 5-Chloro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | Chlorine instead of bromine | Varies; may exhibit different reactivity |
| 5-Fluoro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | Fluorine introduces different electronic properties | Potentially distinct biological effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
